4,5-Dichloro-1,3-thiazole-2-carbonitrile
Overview
Description
4,5-Dichloro-1,3-thiazole-2-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms in its thiazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloro-1,3-thiazole-2-carbonitrile can be synthesized through several methods. One common method involves the reaction of 2-aminothiazole with phosphorus oxychloride and cyanogen bromide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1,3-thiazole-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.
Cyclization Reactions: This compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4,5-Dichloro-1,3-thiazole-2-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antimicrobial and anticancer agents.
Agricultural Chemistry: This compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It serves as a building block for the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1,3-thiazole-2-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1,3-thiazole-5-carbonitrile
- 4,5-Dibromo-1,3-thiazole-2-carbonitrile
- 4,5-Dichloro-1,3-oxazole-2-carbonitrile
Uniqueness
4,5-Dichloro-1,3-thiazole-2-carbonitrile is unique due to its specific substitution pattern and the presence of both chlorine atoms on the thiazole ring. This configuration imparts distinct reactivity and properties compared to other similar compounds, making it particularly valuable in certain synthetic applications .
Properties
IUPAC Name |
4,5-dichloro-1,3-thiazole-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N2S/c5-3-4(6)9-2(1-7)8-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSPFSJJTJYWEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NC(=C(S1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90490890 | |
Record name | 4,5-Dichloro-1,3-thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90490890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62019-53-8 | |
Record name | 4,5-Dichloro-1,3-thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90490890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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